Cas no 1856450-47-9 (5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine)

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at the 5-position and a (2-bromothiophen-3-yl)methyl group at the 1-position. The presence of the amine functionality at the 3-position enhances its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituents offer reactive sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and stability under standard conditions make it suitable for research applications in medicinal chemistry and material science. The compound’s purity and consistent performance are critical for reproducible experimental outcomes.
5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine structure
1856450-47-9 structure
Product Name:5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No:1856450-47-9
MF:C7H6Br2N4S
MW:338.022337436676
CID:5741872
PubChem ID:130992856
Update Time:2025-06-08

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
    • 1856450-47-9
    • EN300-1109771
    • 1H-1,2,4-Triazol-3-amine, 5-bromo-1-[(2-bromo-3-thienyl)methyl]-
    • Inchi: 1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)
    • InChI Key: AKWBZWGSIWEYGR-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CC1=C(SC=C1)Br

Computed Properties

  • Exact Mass: 337.86594g/mol
  • Monoisotopic Mass: 335.86799g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • Density: 2.33±0.1 g/cm3(Predicted)
  • Boiling Point: 509.9±60.0 °C(Predicted)
  • pka: 1.68±0.12(Predicted)

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine Pricemore >>

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Additional information on 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1856450-47-9): A Comprehensive Overview

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1856450-47-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is C10H8Br2N4S. The compound features a 1,2,4-triazole ring substituted with a bromo group at the 5-position and a (2-bromothiophen-3-yl)methyl group at the 1-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule. For instance, the bromine atoms contribute to the compound's high reactivity and potential for further functionalization. The thiophene ring adds aromaticity and enhances the molecule's stability.

The compound is a white crystalline solid with a melting point of approximately 180°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for various applications in medicinal chemistry and biological research.

Synthesis Methods

The synthesis of 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has been reported in several studies. One common method involves the reaction of 5-bromo-1H-tetrazole with (2-bromothiophen-3-yl)methyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution at the methyl chloride group, followed by intramolecular cyclization to form the triazole ring.

An alternative approach involves the coupling of 5-bromo-tetrazole with 2-bromothiophene using transition metal catalysts such as palladium or copper. This method offers higher yields and better control over the regioselectivity of the product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes using microwave-assisted reactions or solvent-free conditions.

Biological Activities and Applications

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has shown promising biological activities in various assays. One of its most notable properties is its antifungal activity against a range of pathogenic fungi. Studies have demonstrated that this compound exhibits potent inhibitory effects on Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for human infections.

In addition to its antifungal properties, 5-Bromo-1-[ (2-bromothiophen -3 -yl) methyl] -1H -1 , 2 , 4 -triazol -3 -amine has also been investigated for its antibacterial activity. Research has shown that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism.

The anticancer potential of this compound has also been explored in recent studies. Preliminary results indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. The mechanism underlying its anticancer activity is thought to involve modulation of key signaling pathways such as p53 and Bcl-2.

Clinical Trials and Future Prospects

The promising biological activities of 5-Bromo-[ (2-bromothiophen -3 -yl) methyl] -1H -1 , 2 , 4 -triazol -3 -amine have led to increased interest in its potential therapeutic applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or side effects.

Clinical trials are currently underway to further investigate the therapeutic potential of this compound for treating fungal infections, bacterial infections, and cancer. Early results from phase I trials have been encouraging, with no major adverse events reported. If these trials continue to show positive outcomes, this compound could potentially be developed into a new class of drugs for various medical conditions.

Conclusion

5-Bromo-[ (2-bromothiophen -3 -yl) methyl] -1H -1 , 2 , 4 -triazol -3 -amine (CAS No. 1856450-47-9) is a promising compound with a unique chemical structure and diverse biological activities. Its antifungal, antibacterial, and anticancer properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing clinical trials will provide valuable insights into its safety and efficacy as a potential therapeutic agent.

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